4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol
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Overview
Description
Compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by purification.
Step 3: Final reaction to obtain the target compound, often involving [specific catalysts] and [specific temperatures].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically involves:
Large-scale reactors: for the initial and intermediate reactions.
Continuous monitoring: of reaction parameters to maintain consistency.
Advanced purification techniques: to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents under [specific conditions].
Substitution: Replacement of specific functional groups with others using [specific reagents].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents] used under [specific conditions].
Reducing Agents: [Examples of reducing agents] used under [specific conditions].
Substitution Reagents: [Examples of substitution reagents] used under [specific conditions].
Major Products:
Scientific Research Applications
Compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets such as [specific enzymes or receptors].
Pathways Involved: Modulation of biochemical pathways, including [specific pathways], leading to [specific effects].
Comparison with Similar Compounds
Compound A: [Description of Compound A and its properties].
Compound B: [Description of Compound B and its properties].
Compound C: [Description of Compound C and its properties].
Uniqueness: Compound “4-[(3-Fluorophenyl)methoxy]-2-methylbenzenethiol” stands out due to its [specific unique properties], making it particularly valuable for [specific applications].
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-10-7-13(5-6-14(10)17)16-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFPDMUVWBTEEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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